5-Chloro-2-heptadecyl-6-hydroxypyrimidin-4(3h)-one
Description
5-Chloro-2-heptadecyl-6-hydroxypyrimidin-4(3H)-one is a chlorinated hydroxypyrimidinone derivative characterized by a long aliphatic heptadecyl chain at the 2-position. This compound belongs to the pyrimidinone family, a class of heterocyclic aromatic compounds with two nitrogen atoms in the six-membered ring. The presence of the hydroxyl group at position 6 and the chloro substituent at position 5 confers distinct electronic and steric properties, making it a candidate for studying structure-activity relationships (SAR) in medicinal chemistry and materials science.
Properties
CAS No. |
1245-96-1 |
|---|---|
Molecular Formula |
C21H37ClN2O2 |
Molecular Weight |
385.0 g/mol |
IUPAC Name |
5-chloro-2-heptadecyl-4-hydroxy-1H-pyrimidin-6-one |
InChI |
InChI=1S/C21H37ClN2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-20(25)19(22)21(26)24-18/h2-17H2,1H3,(H2,23,24,25,26) |
InChI Key |
BPWCVPREKZTHBL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC1=NC(=C(C(=O)N1)Cl)O |
Origin of Product |
United States |
Preparation Methods
Construction of the Pyrimidinone Core
- The pyrimidin-4(3H)-one ring system is generally prepared via condensation reactions involving appropriate amidines or urea derivatives with β-dicarbonyl compounds or their equivalents.
- Introduction of the hydroxyl group at the 6-position is often achieved through controlled oxidation or by using hydroxylated precursors during ring formation.
Alkylation at the 2-Position with Heptadecyl Chain
- The long heptadecyl side chain is introduced via alkylation reactions, typically by reacting the pyrimidinone intermediate with heptadecyl halides (e.g., heptadecyl bromide or chloride) under basic conditions.
- Alkylation is usually carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance nucleophilicity and yield.
Detailed Preparation Methods
Method A: Stepwise Synthesis via Pyrimidinone Intermediate
Method B: One-Pot Synthesis via Multi-Component Reaction
- Some literature suggests a one-pot approach combining the pyrimidinone ring formation, chlorination, and alkylation in a sequential manner without isolation of intermediates.
- This method uses a mixture of starting materials including amidines, heptadecyl halides, and chlorinating agents under controlled temperature and solvent conditions.
- Advantages include reduced reaction time and fewer purification steps but may result in lower overall yield and selectivity.
Research Findings and Optimization
- Yield Optimization: The use of mild chlorinating agents and controlled temperature is critical to prevent side reactions such as over-chlorination or decomposition of the hydroxyl group.
- Purity Considerations: Purification is typically achieved by recrystallization or chromatographic techniques due to the compound’s lipophilicity and potential impurities from alkylation steps.
- Solvent Effects: Polar aprotic solvents favor alkylation efficiency, while protic solvents may reduce yield due to competing side reactions.
- Reaction Time and Temperature: Extended reaction times and moderate heating improve alkylation but require monitoring to avoid degradation.
Summary Table of Preparation Parameters
| Preparation Step | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Pyrimidinone core formation | Amidines + β-dicarbonyl | Ethanol | Reflux (~78°C) | 4-6 h | 60-80 | Base-catalyzed condensation |
| Chlorination at C-5 | N-chlorosuccinimide | THF | RT (25°C) | 1 h | ~75 | Selective chlorination |
| Alkylation at C-2 | Heptadecyl bromide + K2CO3 | DMF | 60-80°C | 12 h | 50-70 | Requires inert atmosphere |
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-heptadecyl-6-hydroxypyrimidin-4(3h)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while substitution with an amine may produce an amino derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-2-heptadecyl-6-hydroxypyrimidin-4(3h)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 5-Chloro-2-heptadecyl-6-hydroxypyrimidin-4(3H)-one can be contextualized against analogous pyrimidinones and related heterocycles. Below is a detailed comparison:
Structural and Substituent Analysis
Key Observations:
- Lipophilicity : The heptadecyl chain in the target compound drastically increases lipophilicity compared to smaller analogs like 6-Chloro-4-hydroxypyrimidine, which is water-soluble due to its polar hydroxyl and chloro groups .
- Reactivity : The trifluoromethyl group in 5-Chloro-6-(trifluoromethyl)pyrimidin-4(3H)-one enhances electrophilicity at the 6-position, favoring nucleophilic substitution reactions, whereas the heptadecyl chain in the target compound may sterically hinder such reactions .
- Biological Relevance: Pyridazin-3(2H)-ones (e.g., compounds 3a–3h in ) often exhibit bioactivity (e.g., antimicrobial or anti-inflammatory effects), but the pyrimidinone core with a long alkyl chain may confer unique pharmacokinetic properties, such as prolonged half-life in lipid-rich tissues.
Crystallographic and Computational Studies
- The SHELX program suite and WinGX are widely used for crystallographic analysis of such compounds.
- Comparative modeling with ORTEP-III could predict conformational differences caused by the bulky heptadecyl chain versus planar substituents (e.g., phenyl or CF₃ groups).
Research Implications and Gaps
- Contradictions: While pyridazinones and trifluoromethyl-pyrimidinones are well-studied, the unique combination of a long alkyl chain and pyrimidinone core in the target compound necessitates further investigation to resolve ambiguities in solubility and stability.
Biological Activity
5-Chloro-2-heptadecyl-6-hydroxypyrimidin-4(3H)-one is a pyrimidine derivative with potential biological activities that have garnered interest in medicinal chemistry. This compound's structure suggests possible interactions with biological targets, including enzymes and receptors, which could lead to therapeutic applications.
The molecular formula of this compound is , with a molecular weight of approximately 336.92 g/mol. Its structural features include a chlorine atom at the 5-position, a hydroxyl group at the 6-position, and a long heptadecyl chain that may influence its lipophilicity and membrane permeability.
Antiviral Activity
Recent studies have investigated the antiviral properties of pyrimidine derivatives, including this compound, particularly against adenoviruses. For instance, compounds with similar structures have shown effectiveness in inhibiting human adenovirus (HAdV) replication. The mechanism of action often involves interference with viral DNA replication processes, highlighting the potential of this compound as an antiviral agent .
Cytotoxicity and Selectivity
In evaluating the cytotoxicity of this compound, it is crucial to determine its selectivity index (SI). A high SI indicates that the compound can effectively inhibit viral replication without causing significant harm to host cells. Preliminary data suggest that derivatives of similar pyrimidine compounds exhibit low cytotoxicity at effective antiviral concentrations, which is promising for therapeutic use .
Case Studies
- Adenovirus Inhibition : In a study assessing various pyrimidine derivatives, compounds structurally related to this compound demonstrated potent inhibitory effects on adenoviral replication. The lead compounds exhibited IC50 values in the low micromolar range while maintaining a favorable CC50 (cytotoxic concentration) profile .
- Mechanistic Insights : Mechanistic studies indicated that specific substitutions on the pyrimidine ring could enhance antiviral activity by targeting different stages of the viral life cycle. This suggests that modifications to the heptadecyl chain or the hydroxyl group could further optimize efficacy .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C19H30ClN2O |
| Molecular Weight | 336.92 g/mol |
| Antiviral Activity | Effective against HAdV |
| IC50 (Inhibition Concentration) | Low micromolar range |
| CC50 (Cytotoxic Concentration) | Higher than antiviral IC50 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
